molecular formula C11H17N3O4S2 B2441722 5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 2034222-49-4

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Cat. No.: B2441722
CAS No.: 2034222-49-4
M. Wt: 319.39
InChI Key: MHCQAXDNKNBJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, which is identified by 2034222-49-4 . It has a molecular formula of C11H17N3O4S2 and a molecular weight of 319.40 g/mol . The compound features a sulfonyl group linked to a substituted imidazole ring and a 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold, a structure of interest in medicinal chemistry and drug discovery research . Computational analysis of its physical properties indicates a topological polar surface area of 106 Ų . This product is offered for research and development purposes. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can procure this compound from various global suppliers .

Properties

IUPAC Name

5-(1-propan-2-ylimidazol-4-yl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S2/c1-8(2)13-5-11(12-7-13)20(17,18)14-4-10-3-9(14)6-19(10,15)16/h5,7-10H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCQAXDNKNBJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring is typically synthesized through a cyclization reaction involving a dicarbonyl compound and an amine

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced catalytic systems and continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazol-4-ones: These compounds share the imidazole ring structure and exhibit similar biological activities.

    Sulfonyl-containing bicyclic compounds: These compounds have similar structural motifs and are used in various chemical and biological applications.

Uniqueness

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide stands out due to its unique combination of a sulfonyl group and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, also known by its CAS number 2097894-73-8, is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which incorporates both sulfur and nitrogen atoms, suggests various biological activities that warrant detailed exploration.

Structural Characteristics

The compound's molecular formula is C11H17N3O2S2C_{11}H_{17}N_{3}O_{2}S_{2} with a molecular weight of 287.4 g/mol. The bicyclic framework and the presence of a sulfonyl group attached to an imidazole ring are critical to its biological interactions and pharmacological properties .

Biological Activity Overview

Research indicates that compounds similar to this one exhibit significant biological activities, particularly as ligands for nicotinic acetylcholine receptors and other neurotransmitter systems. These interactions suggest potential applications in treating neurological disorders and enhancing cognitive function .

Key Biological Activities

  • Neuroprotective Effects :
    • The compound may enhance cognitive functions and provide neuroprotection through its interaction with acetylcholine receptors.
    • Studies have shown that similar imidazole derivatives can modulate neurotransmitter systems, potentially aiding in conditions such as Alzheimer's disease .
  • Antimicrobial Properties :
    • The structural features of the compound suggest possible antimicrobial activity, which is common among sulfonyl derivatives.
    • Compounds with similar structures have demonstrated effectiveness against various bacterial strains .
  • Anti-inflammatory Potential :
    • The imidazole ring is known for its ability to inhibit inflammatory pathways, suggesting that this compound could reduce inflammation in various biological contexts .

Case Study 1: Neuroprotective Activity

A study examining the neuroprotective effects of imidazole derivatives found that they significantly reduced oxidative stress markers in neuronal cell lines. This study highlighted the potential of compounds like 5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane in preventing neuronal damage associated with oxidative stress .

Case Study 2: Antimicrobial Efficacy

In vitro tests on structurally similar compounds demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Features
7-Azabicyclo[2.2.1]heptaneBicyclicKnown for its activity as a cholinergic receptor ligand
Imidazolium saltsHeterocyclicExhibits antimicrobial properties
ThienopyridinesHeterocyclicUsed in cardiovascular treatments

This table illustrates how the unique combination of bicyclic frameworks and functional groups in these compounds contributes to their pharmacological profiles .

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodology : Utilize a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm proton and carbon environments, particularly focusing on the bicyclo[2.2.1]heptane core and sulfonyl group. Mass Spectrometry (MS) should be employed to verify molecular weight and fragmentation patterns, especially for the imidazole and sulfonyl moieties. Infrared Spectroscopy (IR) can detect functional groups like S=O (sulfonyl) and C-H bonds in the bicyclic system. For absolute confirmation, X-ray crystallography is recommended to resolve stereochemical ambiguities .

Q. What synthetic routes are feasible for introducing the isopropyl-imidazole sulfonyl group to the bicyclo[2.2.1]heptane scaffold?

  • Methodology : Optimize sulfonylation reactions using sulfonyl chlorides under anhydrous conditions. Key steps include:

  • Protecting the bicyclo system’s nitrogen to prevent side reactions.
  • Using coupling agents (e.g., DCC or EDC) to facilitate sulfonyl group attachment.
  • Purification via column chromatography (silica gel, gradient elution) to isolate intermediates. Validate each step using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assay models?

  • Methodology :

  • Assay standardization : Ensure consistent buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts.
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess degradation pathways that might reduce bioactivity in vivo.
  • Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to the intended biological target, ruling out off-target effects .

Q. What are the degradation pathways of this compound under environmental or physiological conditions?

  • Methodology :

  • Hydrolytic stability : Incubate the compound at varying pH (1–13) and temperatures (25–60°C). Monitor degradation via LC-MS to identify products (e.g., sulfonic acid derivatives or imidazole ring cleavage).
  • Photolytic studies : Expose to UV-Vis light (λ = 254–365 nm) and analyze using high-resolution MS for photoproducts.
  • Oxidative stress testing : Use hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic oxidation .

Q. How does stereochemistry at the bicyclo[2.2.1]heptane core influence binding to biological targets?

  • Methodology :

  • Stereoselective synthesis : Prepare enantiomers via chiral auxiliaries or asymmetric catalysis.
  • Molecular docking : Compare docking scores (AutoDock Vina, Schrödinger) of enantiomers against target proteins (e.g., enzymes with known sulfonyl-binding pockets).
  • Biological assays : Test enantiomers in parallel for IC50 differences (≥10-fold suggests stereochemical dependency) .

Data Contradiction and Optimization

Q. How can conflicting solubility data in polar vs. nonpolar solvents be addressed?

  • Methodology :

  • Solvent screening : Test solubility in DMSO, water, ethanol, and dichloromethane at 25°C. Use nephelometry for quantification.
  • Co-solvent systems : Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
  • Solid-state analysis : Perform powder X-ray diffraction (PXRD) to identify polymorphic forms affecting solubility .

Q. What strategies mitigate aggregation or precipitation in biological assays?

  • Methodology :

  • Dynamic light scattering (DLS) : Monitor particle size distribution in assay buffers.
  • Critical micelle concentration (CMC) : Determine using fluorescent probes (e.g., pyrene) to avoid surfactant-like behavior.
  • Additive screening : Introduce BSA (0.1–1%) or Tween-20 (0.01–0.1%) to stabilize the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.